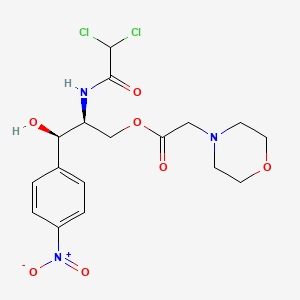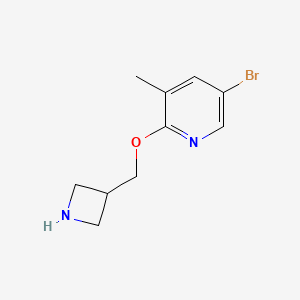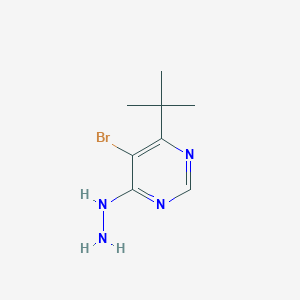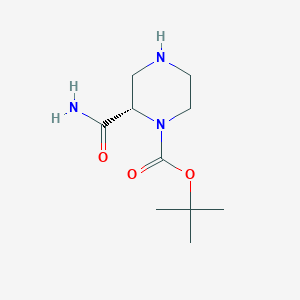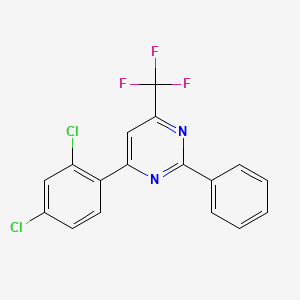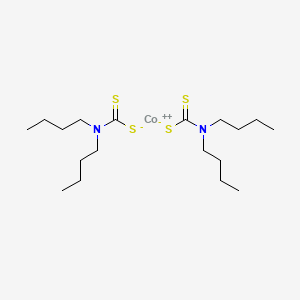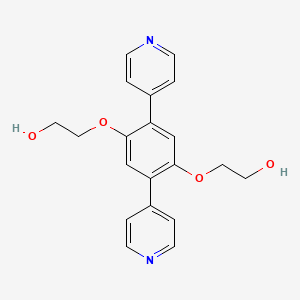
2,2'-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol is a complex organic compound characterized by its unique structure, which includes pyridine and phenylene groups connected by ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol typically involves the reaction of 2,5-dibromoterephthalic acid with 4-pyridylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The resulting intermediate is then reacted with ethylene glycol under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to bind to metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: Used in the development of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and separation processes.
Mechanism of Action
The mechanism by which 2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine and phenylene groups provide multiple binding sites, allowing the compound to form stable complexes with various metal ions. These complexes can then participate in catalytic reactions, electron transfer processes, and other biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Di(pyridin-4-yl)thiophene: Similar in structure but contains a thiophene ring instead of a phenylene group.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Contains additional pyridine rings and a benzonitrile group, leading to different coordination properties.
Uniqueness
2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol is unique due to its ether linkages and the specific arrangement of pyridine and phenylene groups. This structure provides distinct coordination chemistry and reactivity compared to similar compounds, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethoxy)-2,5-dipyridin-4-ylphenoxy]ethanol |
InChI |
InChI=1S/C20H20N2O4/c23-9-11-25-19-14-18(16-3-7-22-8-4-16)20(26-12-10-24)13-17(19)15-1-5-21-6-2-15/h1-8,13-14,23-24H,9-12H2 |
InChI Key |
KFWLAFOTQRORJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(C=C2OCCO)C3=CC=NC=C3)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


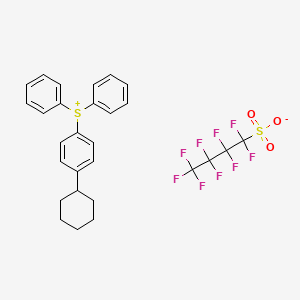
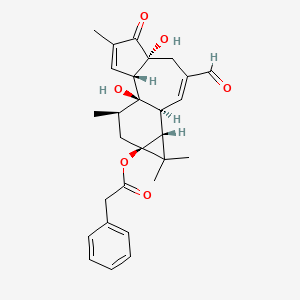

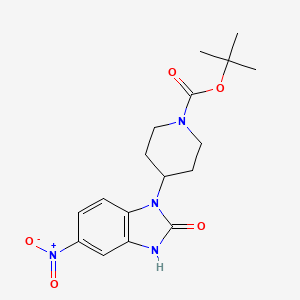
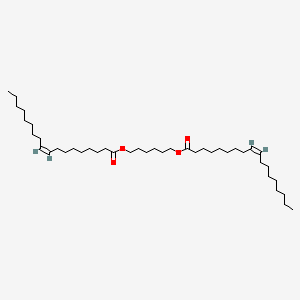
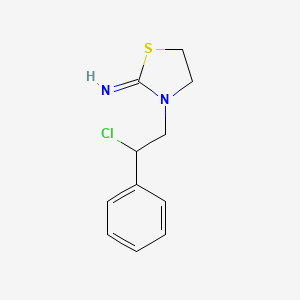
![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
